

# Dextran vs. Albumin: A Comparative Guide to Plasma Volume Expanders

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## Compound of Interest

Compound Name: Dextran

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This guide provides an objective comparison of **Dextran** and Albumin as plasma volume expanders, intended for researchers, scientists, and drug development professionals. It synthesizes experimental data on their efficacy, safety, and mechanisms of action.

## Introduction

Plasma volume expanders are critical in clinical settings for restoring and maintaining circulating blood volume in conditions such as shock, severe hemorrhage, burns, and during major surgery.[1] These agents are broadly classified as crystalloids and colloids. This guide focuses on two prominent colloids: **Dextran**, a synthetic polysaccharide, and Albumin, a natural plasma protein. While both function by increasing the colloid osmotic pressure of the plasma, their distinct properties, efficacy, and safety profiles warrant a detailed comparison. In contemporary clinical practice, crystalloids and albumin are often the preferred choices for volume expansion, with **Dextran**'s use largely relegated to specialized scenarios due to concerns about its adverse effects.[2]

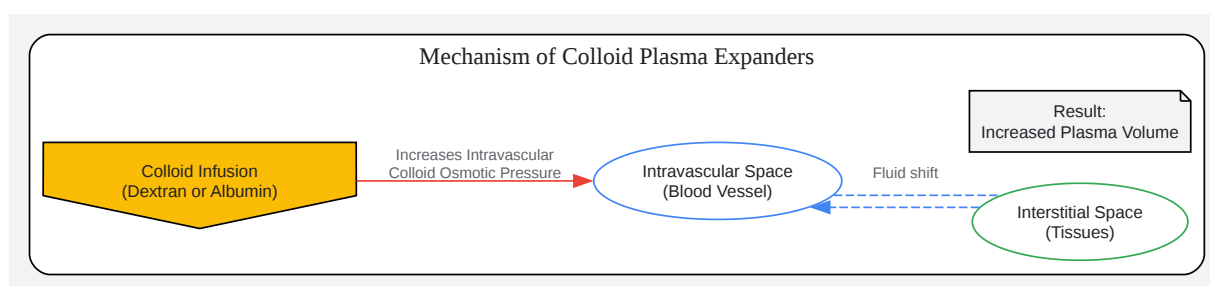
## Mechanism of Action

Both **Dextran** and Albumin expand plasma volume by increasing the intravascular colloid osmotic pressure, which draws fluid from the interstitial space into the bloodstream.[3][4]

- **Dextran:** As a high-molecular-weight polysaccharide, **Dextran** exerts a strong osmotic effect. [4][5][6] The magnitude and duration of this effect depend on the molecular weight of the **Dextran** formulation (e.g., **Dextran 40**, **Dextran 70**). Beyond volume expansion, **Dextran**

also possesses antithrombotic properties by binding to platelets, erythrocytes, and vascular endothelium, which decreases aggregation and adhesiveness.[2] It reduces Von Willebrand factor, activates plasminogen, and can prolong bleeding time.[2]

- **Albumin:** As the primary protein in human plasma, albumin is the main determinant of plasma colloid osmotic pressure.[3][7] Intravenous administration of albumin directly increases this pressure. In addition to its oncotic function, albumin serves as a transport protein for various endogenous and exogenous substances, including hormones, fatty acids, and drugs.[3][7]



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Caption: General mechanism of colloid-induced plasma volume expansion.

## Physicochemical and Pharmacokinetic Properties

**Dextran** and albumin differ significantly in their composition and how they behave in the body.

**Dextran-70** is noted to be a more potent plasma volume expander than albumin.[8]

Property	Dextran 40	Dextran 70	5% Albumin	25% Albumin
Type	Synthetic Polysaccharide	Synthetic Polysaccharide	Natural Plasma Protein	Natural Plasma Protein
Avg. Molecular Weight (kDa)	40	70	66.5	66.5
Primary Mechanism	Osmotic Activity[6]	Osmotic Activity	Colloid Osmotic Pressure[7]	Colloid Osmotic Pressure[7]
Volume Expansion	Rapid expansion[5]	More potent than albumin[8][9]	Approx. 11 mL/g of albumin[10]	Draws ~3.5x its volume into circulation
Antithrombotic Effect	Yes[2][11]	Yes, stronger than Dextran 40[2]	Minimal	Minimal

## Comparative Efficacy: Experimental Data

Clinical studies have compared the efficacy of **dextran** and albumin in various settings, yielding different results based on the patient population and clinical context.

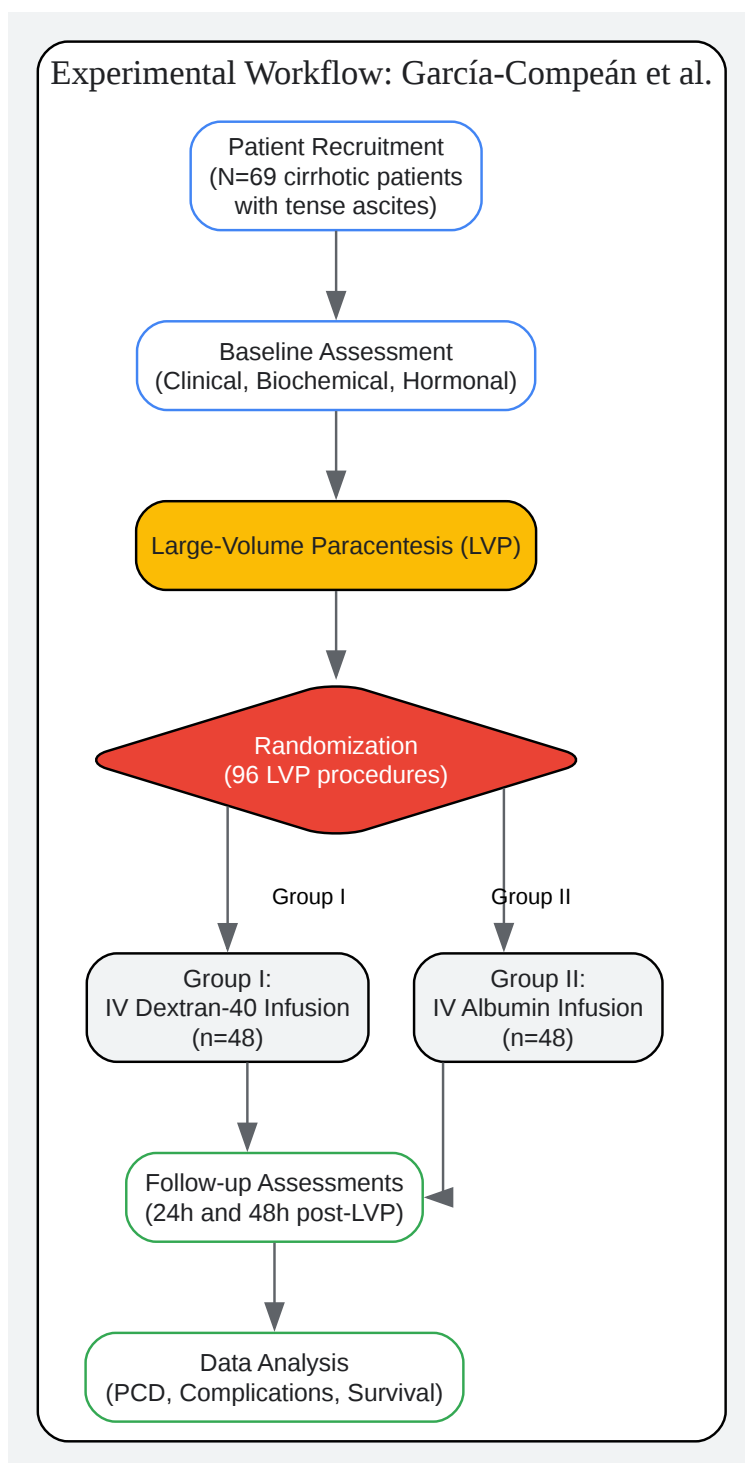
**Study 1: Post-Cardiac Surgery** A study involving 30 patients after cardiac surgery compared 3.5% **Dextran** 40 with 4% albumin. Both groups showed similar increases in left and right heart filling pressures and cardiac index, with no significant changes in heart rate or mean arterial pressure.[12] The study concluded that **Dextran** 40 was an efficient volume expander in this context.[12]

**Study 2: Cirrhosis with Tense Ascites** In a randomized controlled trial, 69 cirrhotic patients undergoing large-volume paracentesis (LVP) received either **Dextran**-40 or albumin.[13] While complication rates were similar between the groups (17% for **Dextran**-40 vs. 23% for albumin), **Dextran**-40 was found to be less efficacious than albumin in preventing paracentesis-induced circulatory dysfunction (PCD).[13][14] PCD was observed in 42% of patients treated with **Dextran**-40 compared to only 20% of those receiving albumin.[14] A separate study comparing **Dextran**-70 and albumin in a similar patient population also found that albumin was more effective in protecting against a decrease in effective intravascular volume.[15]

Study	Patient Population	Interventions	Key Efficacy Findings	Reference
George et al. (1993)	Post-cardiac surgery	3.5% Dextran 40 vs. 4% Albumin	Both agents produced similar improvements in cardiac index and filling pressures.[12]	[12]
García-Compeán et al.	Cirrhosis with tense ascites (post-LVP)	Dextran-40 vs. Albumin	Albumin was significantly more effective at preventing Paracentesis-Induced Circulatory Dysfunction (PCD) than Dextran-40 (20% vs 42% incidence).[14]	[13][14]
Gines et al.	Cirrhosis with tense ascites (post-LVP)	Dextran-70 vs. Albumin	Dextran-70 was less efficacious than albumin in preventing a decrease in effective intravascular volume, as indicated by hormonal changes.[15]	[15]

Experimental Protocol: García-Compeán et al. Study

- Objective: To compare the efficacy of **Dextran-40** with albumin in preventing complications, particularly PCD, after LVP in cirrhotic patients with tense ascites.[13]
- Study Design: A randomized controlled trial.[13]
- Participants: 69 cirrhotic patients requiring LVP for tense ascites. A total of 96 LVP procedures were performed and analyzed.[13]
- Intervention: Following LVP, patients were randomized to receive either intravenous **Dextran-40** (Group I, n=48 procedures) or intravenous albumin (Group II, n=48 procedures). [13]
- Data Collection: Clinical, biochemical (renal and liver function tests, electrolytes), and hormonal (plasma renin activity, aldosterone) evaluations were conducted before and at 24 and 48 hours after LVP.[13]
- Primary Outcome: Incidence of Paracentesis-Induced Circulatory Dysfunction (PCD), defined by a marked increase in plasma renin activity.[14]
- Secondary Outcomes: Incidence of complications (e.g., renal impairment, hyponatremia), recurrence of ascites, and survival.[13][14]



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Caption: Workflow for the randomized controlled trial comparing **Dextran-40** and Albumin.

## Impact on Coagulation

**Dextran**'s antithrombotic properties can be a significant concern, particularly in surgical or trauma patients.

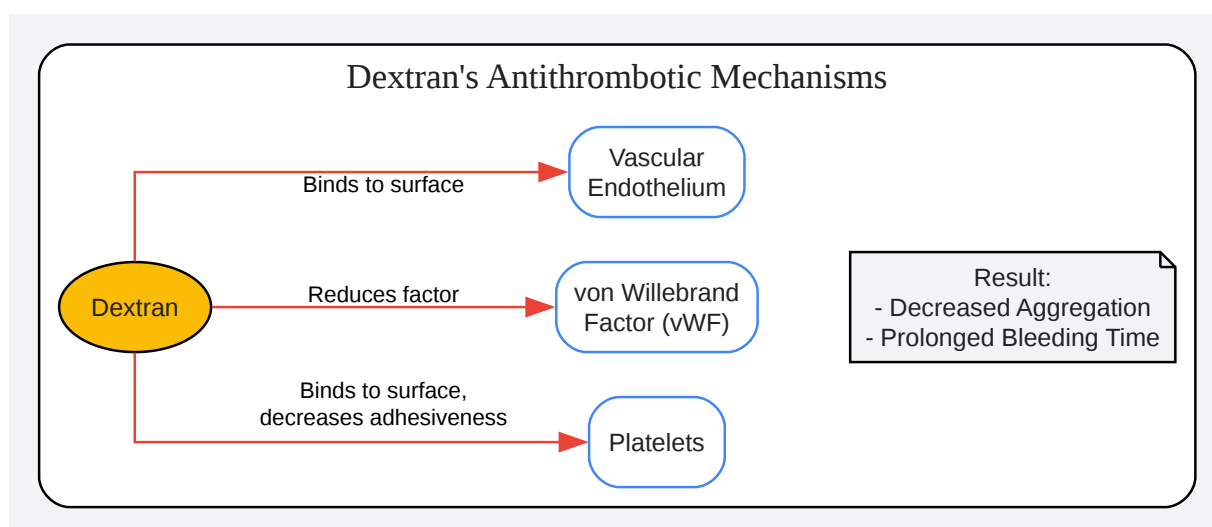
A comparative study on patients undergoing major gynecological surgery found that 6% **Dextran**-70 affects coagulation to a greater extent than 5% albumin.[16][17] In the **dextran** group, prothrombin time (PT) and activated partial thromboplastin time (aPTT) were significantly prolonged, and the platelet count decreased postoperatively.[17][18] In contrast, albumin only affected fibrinogen levels.[17][18] Viscoelastic tests (ROTEM) also showed a significant decrease in clot structure in the **dextran** group.[16][17] However, there were no differences in platelet aggregation between the groups.[16][17]

Coagulation Parameter	Effect of 6% Dextran-70	Effect of 5% Albumin	Reference
Prothrombin Time (PT)	Significantly prolonged	No significant change	[17][18]
aPTT	Significantly prolonged	No significant change	[17][18]
Platelet Count	Significantly decreased	No significant change	[17][18]
Fibrinogen	Deranged	Deranged	[17][18]
ROTEM (Clot Structure)	Significantly decreased	No significant change	[16][17]
Platelet Aggregation	No difference from albumin	No difference from dextran	[16][17]

#### Experimental Protocol: Schött et al. (2018) Coagulation Study

- Objective: To compare the effects of 6% **Dextran**-70 and 5% albumin on blood coagulation in a clinical setting.[17]
- Study Design: Prospective, comparative study.[17]

- Participants: 18 patients undergoing major gynecological surgery, assigned to receive either albumin (n=9) or **dextran** (n=9).[17]
- Intervention: Infusion of either 5% albumin or 6% **Dextran-70**.[17]
- Data Collection: Blood samples were taken perioperatively to assess coagulation. Tests included standard coagulation assays (PT, aPTT, fibrinogen, platelet count), viscoelastic coagulation test (thromboelastometry - ROTEM), and Multiplate platelet aggregation test.[17]
- Primary Outcome: Differences in coagulation parameters between the two groups after infusion of the colloid solution.[17]



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Caption: **Dextran's** interference with hemostasis pathways.

## Safety and Adverse Effects Profile

The safety profile is a primary differentiator between **Dextran** and Albumin and a key reason for the preferential use of albumin.



Adverse Effect	Dextran	Albumin
Anaphylactic/Anaphylactoid Reactions	Significant risk; can be severe and fatal.[2][19][20] The risk is present even in patients with no prior exposure.[20]	Rare (<0.1%), reactions are typically mild (flushing, urticaria, fever) and resolve by slowing or stopping the infusion.[7]
Renal Dysfunction	Well-established negative renal impact.[21][22][23] Can cause osmotic nephrosis leading to oliguria, anuria, and acute renal failure, especially in patients with pre-existing renal disease or dehydration. [2][19]	Wide margin of renal safety. [21][22][23] Overdose should be avoided. Some studies suggest potential renal-protective effects.[22][23] Do not dilute with sterile water, as this may cause hemolysis and acute kidney injury.[7]
Coagulation/Bleeding	Dose-dependent interference with hemostasis.[20] Can prolong bleeding time and depress platelet function, increasing the risk of wound hematoma and bleeding.[2][20]	Minimal direct effect on coagulation, though hemodilution can occur with large volumes.[24]
Fluid Overload	Potent osmotic effect can lead to fluid overload and congestive heart failure.[19][20]	A common adverse effect, especially with rapid infusion or in patients with cardiac or renal impairment.[7][25]
Other Effects	Can interfere with blood crossmatching and may falsely elevate serum glucose readings.[2][4] Nausea, vomiting, fever, and arthralgia can occur.[2][26]	Chills, nausea, vomiting, tachycardia, and hypotension can occur.[7] Extremely low risk of infectious disease transmission.[3]

## Summary and Conclusion

This guide has compared **Dextran** and Albumin across several key domains for their use as plasma volume expanders.

#### Summary of Comparison:

- **Efficacy:** Both are effective plasma volume expanders. **Dextran** may be a more potent expander on a per-volume basis, but studies in specific conditions like post-paracentesis in cirrhosis show superior clinical outcomes with albumin in maintaining effective circulatory volume.[8][15]
- **Coagulation:** **Dextran** significantly interferes with hemostasis, prolonging PT and aPTT and reducing platelet counts, a risk not prominently associated with albumin.[17][18]
- **Safety:** Albumin has a markedly superior safety profile. The risk of severe, life-threatening anaphylactic reactions and acute renal failure is a major limiting factor for the clinical use of **Dextran**. [2][19][21][23]

In conclusion, while both **Dextran** and Albumin effectively expand plasma volume through osmotic action, the significant risks associated with **Dextran**—particularly anaphylaxis, renal toxicity, and coagulopathy—have led to its diminished role in modern clinical practice. Albumin, with its more favorable safety profile and physiological nature, remains a preferred colloid for volume resuscitation when its use is indicated.[2] The use of **Dextran** is now generally confined to niche applications, such as in certain microsurgical procedures to improve microcirculation and prevent thrombosis.[2]

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